5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. The structure features a benzyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 (Fig. 1). Such substitutions modulate physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
5-benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-8-9-18(15(2)10-14)24-19-17(11-22-24)20(25)23(13-21-19)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILAEKTQXJWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Assembly via Cyclocondensation
The pyrazolo[3,4-d]pyrimidin-4-one core is typically synthesized through a tandem cyclization-condensation sequence. A representative protocol adapts the method of Sahu et al. (source), wherein:
- Pyrazole Ester Formation : Condensation of ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Cyclization : Heating with acetic anhydride induces cyclization to form the pyrazolo[3,4-d]oxazin-4-one (Int-3 ) (yield: 65–75%).
- Oxazinone to Pyrimidinone Conversion : Reaction of Int-3 with ammonium hydroxide under reflux replaces the oxazinone oxygen with NH, yielding the pyrimidin-4-one core.
Critical Parameters :
Benzylation at Position 5
The benzyl group is introduced via alkylation or reductive amination. Ji et al. (source) reported that treatment of 5-aminopyrazolo[3,4-d]pyrimidin-4-one with benzyl bromide in DMF using K₂CO₃ as a base affords the N-benzylated product:
- Alkylation : Int-2 is reacted with benzyl bromide (1.2 eq) in DMF at 80°C for 12 hours (yield: 62%).
- Purification : Recrystallization from ethanol/ethyl acetate (3:1) removes unreacted starting material.
Challenges :
- Over-alkylation at position 3 is mitigated by stoichiometric control and low-temperature conditions.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity. Retention time: 6.74 min.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary primarily in substituents at positions 1, 3, 5, and 4. Key analogues include:
Key Observations :
- Lipophilicity: The benzyl group in the target compound likely enhances lipophilicity (LogD ~ -0.89 at pH 7.4 for unsubstituted analogues) compared to polar groups like methoxy (-OCH₃) or amino (-NH₂) .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in compound 10e) increase electrophilicity at the pyrimidine ring, influencing reactivity and binding to biological targets .
Physicochemical and Spectral Properties
- Melting Points: Compounds with rigid substituents (e.g., 4-nitrobenzylideneamino in 10e) exhibit higher melting points (>300°C) due to enhanced intermolecular interactions .
- Spectral Data :
Biological Activity
5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 316.39 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound is believed to interfere with the mTORC1 signaling pathway, which plays a critical role in cell growth and metabolism. By inhibiting mTORC1 activity, it enhances autophagy and reduces cancer cell viability under nutrient-deprived conditions .
| Compound | IC50 (µM) | Target Pathway | Effect on Autophagy |
|---|---|---|---|
| This compound | < 1 | mTORC1 | Increases basal autophagy |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have reported that related pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
- Case Study : A recent study demonstrated that a similar pyrazolo compound reduced inflammation markers in vitro by downregulating NF-kB signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics.
- Absorption : High oral bioavailability has been noted in animal models.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate low cytotoxicity against normal cells while exhibiting selective toxicity towards cancer cells .
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of pyrazolo derivatives. Modifications at various positions on the pyrazolo ring have been correlated with enhanced potency against specific cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Benzyl group at N1 | Increased potency against MIA PaCa-2 cells |
| Dimethyl substitution at C2 and C4 | Enhanced selectivity for cancer cells |
In Vivo Studies
In vivo studies involving xenograft models have shown that treatment with this compound significantly reduced tumor size compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology .
Q & A
Q. What are the established synthetic routes for 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including condensation of substituted phenylhydrazines with ketones, followed by Vilsmeier-Haack-Arnold formylation to form the pyrazolo-pyrimidine core. Optimizing yield and purity requires careful selection of catalysts (e.g., POCl₃/DMF for formylation) and solvents (ethanol or DMF). For example, refluxing in ethanol/water (4:1 v/v) improves coupling efficiency with barbituric acid derivatives . Temperature control (e.g., 108°C for cyclization) and TLC monitoring are critical for intermediate purification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies functional groups like carbonyls (C=O) and amines (N-H). Purity assessment often employs HPLC or TLC with UV visualization .
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorometric or colorimetric substrates. IC₅₀ values should be determined via dose-response curves. Cell viability assays (MTT or ATP-based) assess cytotoxicity, while selectivity is evaluated against related enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?
Introduce targeted substitutions (e.g., halogenation at the benzyl group or methyl/fluoro groups on aryl rings) and compare inhibitory potencies. Use molecular docking to predict binding interactions with target enzymes (e.g., ATP-binding pockets). Validate predictions with kinetic assays (e.g., Ki determination) and crystallography if available .
Q. What strategies resolve contradictory data in biological activity assessments across studies?
Cross-validate assay conditions (e.g., buffer pH, ATP concentrations for kinase assays). Ensure compound purity via NMR and HPLC-MS to rule out degradants. Compare results with structurally analogous compounds (e.g., 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives) to identify trends .
Q. How can computational methods predict pharmacokinetic properties, and what experimental validation is required?
Tools like SwissADME or Molinspiration calculate logP, solubility, and bioavailability. Molecular dynamics simulations assess metabolic stability (e.g., CYP450 interactions). Validate predictions with in vitro hepatic microsome assays and in vivo pharmacokinetic studies (Cmax, t₁/₂) .
Q. What are the challenges in scaling up synthesis, and how can reaction yields be improved?
Scaling up often reduces yields due to inefficient heat transfer or solvent evaporation. Use flow chemistry for exothermic steps (e.g., formylation) and switch to greener solvents (e.g., cyclopentyl methyl ether). Optimize catalyst recycling (e.g., immobilized Pd for coupling reactions) and employ continuous crystallization for purity .
Methodological Notes
- Data Interpretation : Conflicting bioactivity data may arise from assay-specific parameters (e.g., substrate concentration) or impurities. Always cross-reference with orthogonal assays .
- Synthetic Optimization : DOE (Design of Experiments) approaches identify critical factors (e.g., solvent polarity, temperature) for yield improvement .
- Comparative Studies : Benchmark against known pyrazolo-pyrimidine derivatives (e.g., sildenafil analogs) to contextualize bioactivity and SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
